1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol
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Overview
Description
1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol is an organic compound with a complex structure that includes both amino and phenoxy groups
Preparation Methods
The synthesis of 1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol typically involves multiple steps. One common method involves the reaction of 3-aminophenol with epichlorohydrin to form an intermediate, which is then reacted with phenol to yield the final product. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
3-Aminophenol: A simpler compound with similar functional groups but lacking the phenoxypropanol moiety.
Phenoxypropanol: Another related compound that lacks the amino group.
Aminophenylboronic acid: A compound with similar amino and phenyl groups but different reactivity due to the presence of boronic acid.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
CAS No. |
38353-82-1 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(3-aminoanilino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H18N2O2/c16-12-5-4-6-13(9-12)17-10-14(18)11-19-15-7-2-1-3-8-15/h1-9,14,17-18H,10-11,16H2 |
InChI Key |
RFPKYQMWFYTWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNC2=CC=CC(=C2)N)O |
physical_description |
Liquid |
Origin of Product |
United States |
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